molecular formula C13H13N3O B11033595 N-[2-(1H-13-Benzodiazol-2-YL)ethyl]but-2-ynamide

N-[2-(1H-13-Benzodiazol-2-YL)ethyl]but-2-ynamide

Cat. No.: B11033595
M. Wt: 227.26 g/mol
InChI Key: IKZHUXCODKNHGR-UHFFFAOYSA-N
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Description

N-[2-(1H-13-Benzodiazol-2-YL)ethyl]but-2-ynamide is a synthetic organic compound characterized by the presence of a benzodiazole ring fused with an ethyl chain and a but-2-ynamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-13-Benzodiazol-2-YL)ethyl]but-2-ynamide typically involves the following steps:

    Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the cyclization of o-phenylenediamine with formic acid or other suitable reagents.

    Attachment of the Ethyl Chain: The ethyl chain is introduced via alkylation reactions, often using ethyl halides in the presence of a base such as potassium carbonate.

    Formation of the But-2-ynamide Group: The final step involves the coupling of the benzodiazole-ethyl intermediate with but-2-ynoic acid or its derivatives under conditions that facilitate amide bond formation, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-13-Benzodiazol-2-YL)ethyl]but-2-ynamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the alkyne group to an alkene or alkane.

    Substitution: Nucleophilic substitution reactions can occur at the benzodiazole ring, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alkanes or alkenes.

Scientific Research Applications

N-[2-(1H-13-Benzodiazol-2-YL)ethyl]but-2-ynamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-[2-(1H-13-Benzodiazol-2-YL)ethyl]but-2-ynamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that involve binding to these targets, leading to inhibition or activation of biological processes. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate access and thus inhibiting the enzyme’s activity.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(1H-Benzimidazol-2-YL)ethyl]but-2-ynamide: Similar structure but with a benzimidazole ring instead of a benzodiazole ring.

    N-[2-(1H-Benzothiazol-2-YL)ethyl]but-2-ynamide: Contains a benzothiazole ring, differing in the sulfur atom in the ring structure.

    N-[2-(1H-Benzoxazol-2-YL)ethyl]but-2-ynamide: Features a benzoxazole ring, with an oxygen atom in the ring.

Uniqueness

N-[2-(1H-13-Benzodiazol-2-YL)ethyl]but-2-ynamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the benzodiazole ring, in particular, may enhance its binding affinity to certain biological targets compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

Molecular Formula

C13H13N3O

Molecular Weight

227.26 g/mol

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]but-2-ynamide

InChI

InChI=1S/C13H13N3O/c1-2-5-13(17)14-9-8-12-15-10-6-3-4-7-11(10)16-12/h3-4,6-7H,8-9H2,1H3,(H,14,17)(H,15,16)

InChI Key

IKZHUXCODKNHGR-UHFFFAOYSA-N

Canonical SMILES

CC#CC(=O)NCCC1=NC2=CC=CC=C2N1

Origin of Product

United States

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